N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
Formation of the Carboxamide Group
Amidation: The carboxamide group is typically introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the construction of the pyridothienopyrimidine core, followed by functionalization to introduce the nitrophenyl and carboxamide groups.
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Formation of the Pyridothienopyrimidine Core
Starting Materials: The synthesis often begins with a thieno[2,3-d]pyrimidine derivative.
Reaction Conditions: Cyclization reactions under acidic or basic conditions are employed to form the core structure. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction
- The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reagents: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
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Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure may allow it to act as a ligand in catalytic reactions.
Biology and Medicine
Anticancer Research: Due to its structural similarity to known bioactive molecules, it may exhibit anticancer properties.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with biological macromolecules.
Industry
Material Science:
Mechanism of Action
The exact mechanism of action of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide depends on its specific application. Generally, its biological activity could involve:
Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting their activity.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups are known for their diverse reactivity and biological activities.
Uniqueness
Structural Complexity: The combination of a nitrophenyl group, a pyridothienopyrimidine core, and a carboxamide functionality makes this compound unique.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4S/c22-15(18-10-4-6-11(7-5-10)21(24)25)13-9-12-16(26-13)19-14-3-1-2-8-20(14)17(12)23/h1-9H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVPMWAHUSQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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